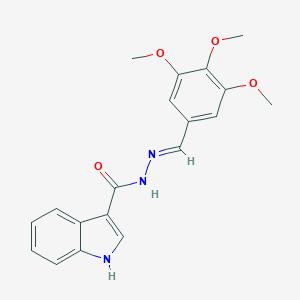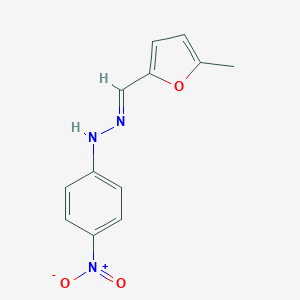
(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a nitro group, phenyl groups, and a hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with biological targets through its nitro and hydrazone groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-5-[(4-Nitrophenylhydrazono)-phenylacetyl]-3-phenylisoxazole .
- Cyanoacetohydrazides .
- Thiazole derivatives incorporating phenyl sulphonyl moiety .
Uniqueness
(4E)-3-(4-NITROPHENYL)-1-PHENYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H15N5O3 |
|---|---|
Poids moléculaire |
385.4g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15N5O3/c27-21-20(23-22-16-7-3-1-4-8-16)19(15-11-13-18(14-12-15)26(28)29)24-25(21)17-9-5-2-6-10-17/h1-14,24H |
Clé InChI |
AUCORTFNUXRLMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B403241.png)


![{3-[(4-Chloro-3-nitrobenzylidene)amino]phenyl}methanol](/img/structure/B403246.png)

![2-chloro-N'-[(3-methylphenyl)carbonyl]benzohydrazide](/img/structure/B403249.png)


![(1E)-1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE](/img/structure/B403253.png)




![4-[(2-naphthylmethylene)amino]phenol](/img/structure/B403261.png)
